Comparative FRET Quenching Efficiency: EDANS/DABCYL vs. Alternative Donor-Quencher Pairs
The EDANS/DABCYL FRET pair exhibits exceptional quenching efficiency, which is a primary driver of assay sensitivity and signal-to-noise ratio. This pair provides >95% quenching efficiency in the intact substrate [1]. In contrast, other common FRET pairs like FITC/TAMRA are reported to have approximately 30-fold lower sensitivity in comparable assays [1]. This high quenching efficiency is attributed to the significant spectral overlap between EDANS emission (λem = 490 nm) and DABCYL absorbance (λabs = 472 nm), as well as DABCYL's non-fluorescent nature [2].
| Evidence Dimension | Quenching Efficiency |
|---|---|
| Target Compound Data | >95% |
| Comparator Or Baseline | FITC/TAMRA FRET pair (30-fold lower sensitivity) |
| Quantified Difference | At least 30-fold difference in assay sensitivity |
| Conditions | Standard FRET-based protease assay conditions |
Why This Matters
Higher quenching efficiency translates directly to a larger assay window and improved sensitivity, enabling the detection of lower enzyme concentrations and more accurate measurement of inhibitor potency.
- [1] Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. 2025-06-12. View Source
- [2] A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection. PLoS ONE. 2014;9(12):e114124. View Source
